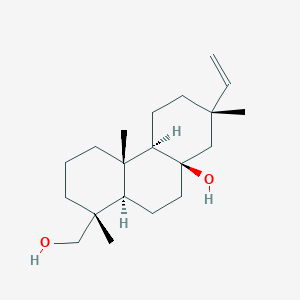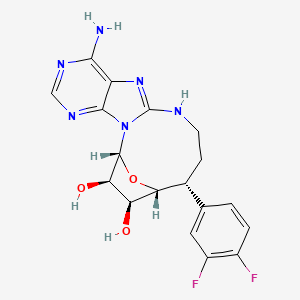
Stavudine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stavudine-d4, also known as 2’,3’-didehydro-2’,3’-dideoxythymidine, is a synthetic nucleoside analog used primarily as an antiretroviral medication. It is a deuterated form of stavudine, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the stability and pharmacokinetic properties of the compound. This compound is used in the treatment of Human Immunodeficiency Virus (HIV) infections by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stavudine-d4 involves several steps, starting from commercially available thymidine. The key steps include the selective deuteration of thymidine and the subsequent conversion to this compound. The process typically involves the use of deuterated reagents and catalysts to achieve the desired isotopic substitution. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and advanced purification techniques to obtain pharmaceutical-grade this compound. The production process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets regulatory standards for medical use .
Chemical Reactions Analysis
Types of Reactions
Stavudine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Stavudine-d4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.
Biology: Employed in studies to understand the mechanism of action of nucleoside analogs.
Medicine: Used in the development of antiretroviral therapies for HIV treatment.
Industry: Applied in the synthesis of other deuterated pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Stavudine-d4 exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. The lack of a 3’-hydroxyl group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage, essential for DNA chain elongation. This results in the termination of viral DNA synthesis and prevents the replication of the virus .
Comparison with Similar Compounds
Stavudine-d4 is compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action but different toxicity profile.
Lamivudine (3TC): Known for its synergistic effects when used in combination with this compound.
Didanosine (ddI): Similar in its antiviral activity but differs in its pharmacokinetic properties .
This compound is unique due to its deuterated nature, which enhances its stability and reduces its toxicity compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1D3,4D |
InChI Key |
XNKLLVCARDGLGL-LJUZYZKJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2C=C[C@H](O2)CO)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)







